molecular formula C7H12O2 B14706265 2-Ethylpentanedial CAS No. 25355-32-2

2-Ethylpentanedial

Cat. No.: B14706265
CAS No.: 25355-32-2
M. Wt: 128.17 g/mol
InChI Key: OJEAXIMJLLYVQH-UHFFFAOYSA-N
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Description

2-Ethylpentanedial is an organic compound with the molecular formula C7H12O2. It is a dialdehyde, meaning it contains two aldehyde functional groups. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylpentanedial can be synthesized through several methods. One common approach involves the oxidation of 2-ethylpentanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions to prevent over-oxidation and to ensure the selective formation of the dialdehyde.

Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic oxidation processes. These methods often employ metal catalysts and oxygen or air as the oxidizing agents. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylpentanedial undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the aldehyde groups to carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Condensation: The compound can participate in aldol condensation reactions, forming larger molecules.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and oxygen.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Condensation: Base catalysts such as sodium hydroxide.

Major Products:

    Oxidation: 2-Ethylpentanedioic acid.

    Reduction: 2-Ethylpentanediol.

    Condensation: Various aldol products depending on the reactants used.

Scientific Research Applications

2-Ethylpentanedial has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethylpentanedial involves its reactivity with various nucleophiles due to the presence of aldehyde groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The compound’s reactivity is influenced by its molecular structure, which allows it to participate in a range of chemical reactions.

Comparison with Similar Compounds

    2-Ethylpentanal: A related compound with a single aldehyde group.

    2-Methyl-2,4-pentanediol: A diol with similar carbon chain length but different functional groups.

Uniqueness: 2-Ethylpentanedial’s uniqueness lies in its dual aldehyde functionality, which provides distinct reactivity compared to similar compounds. This dual functionality allows it to participate in a broader range of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

25355-32-2

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-ethylpentanedial

InChI

InChI=1S/C7H12O2/c1-2-7(6-9)4-3-5-8/h5-7H,2-4H2,1H3

InChI Key

OJEAXIMJLLYVQH-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC=O)C=O

Origin of Product

United States

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